
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide, also known as CPP or CPPene, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPene belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the nervous system.
作用机制
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene acts as an NMDA receptor antagonist, binding to the receptor and blocking the activity of glutamate, the primary excitatory neurotransmitter in the brain. This blockade results in a reduction in the influx of calcium ions into the neuron, which can lead to a reduction in the excitotoxicity that is associated with a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have a variety of biochemical and physiological effects, particularly in the nervous system. It has been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
实验室实验的优点和局限性
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, and its effects on the nervous system can be easily measured using a variety of techniques. However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene in lab experiments. It is a potent NMDA receptor antagonist, and its effects on the nervous system can be difficult to interpret in some cases. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have some off-target effects, particularly at higher concentrations.
未来方向
There are several future directions for research on N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of interest is the development of new techniques for measuring the effects of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene on the nervous system, particularly in vivo. Finally, there is interest in exploring the potential of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene as a neuroprotective agent, particularly in the context of ischemic injury and other forms of neuronal damage.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene involves several steps, starting with the reaction of cyclohexanone with malononitrile to form a cyano-substituted cyclohexanone. This intermediate is then reacted with 3-bromothiophene to form the desired product, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
科学研究应用
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the nervous system, including the modulation of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c15-11-14(7-2-1-3-8-14)16-13(17)5-4-12-6-9-18-10-12/h6,9-10H,1-5,7-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOVHASRDNKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
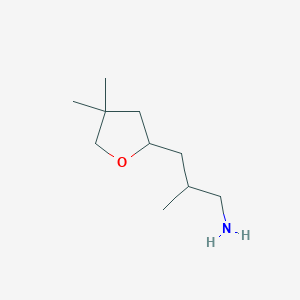
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)
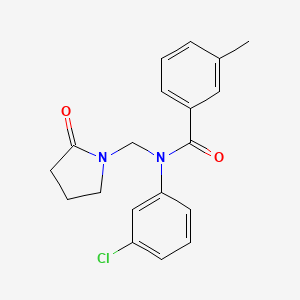
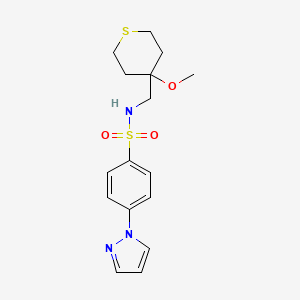
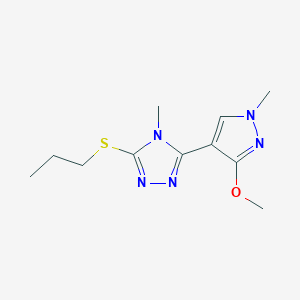
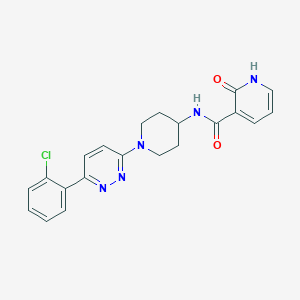
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
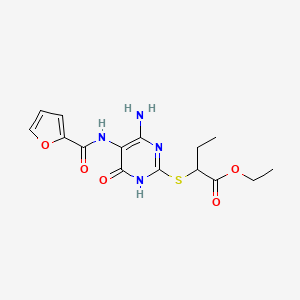
![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)